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molecular formula C12H15FN2O4S B8490897 2-Fluoro-5-(4-methyl-1-piperazinylsulphonyl)benzoic acid

2-Fluoro-5-(4-methyl-1-piperazinylsulphonyl)benzoic acid

Cat. No. B8490897
M. Wt: 302.32 g/mol
InChI Key: TWHOPPVZRQGQPO-UHFFFAOYSA-N
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Patent
US06207829B1

Procedure details

A solution of 5-chlorosulphonyl-2-fluorobenzoic acid (47.72 g, 0.2 mol) in acetone (250 ml) was added to a mixture of N-methylpiperazine (22.04 g, 0.22 mol) and triethylamine (24.29 g, 0.24 mol) and the reaction was stirred at ambient for three hours. The mixture was filtered, the resulting solid was recrystallised from water to afford the title compound (14.63 g, 24.2%) as a white solid. δ (DMSO): 2.30 (3H, s), 2.58 (4H, m), 2.95 (4H, m), 7.52 (1H, m), 7.90 (1H, m), 8.10 m/z (Found: 303 [M+H]+, 100%, C12H16FN2O4S requires 303).
Quantity
47.72 g
Type
reactant
Reaction Step One
Quantity
22.04 g
Type
reactant
Reaction Step One
Quantity
24.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
24.2%

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3].[CH3:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(N(CC)CC)C>CC(C)=O>[F:14][C:8]1[CH:7]=[CH:6][C:5]([S:2]([N:19]2[CH2:20][CH2:21][N:16]([CH3:15])[CH2:17][CH2:18]2)(=[O:4])=[O:3])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
47.72 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F
Name
Quantity
22.04 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
24.29 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallised from water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.63 g
YIELD: PERCENTYIELD 24.2%
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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